6-Chloro-4-(1H-pyrazol-4-yl)pyridazin-3-amine

EGFR CDK-2 Kinase Inhibition

This specific 6-chloro, 4-(1H-pyrazol-4-yl) pyridazin-3-amine scaffold is a critical intermediate for kinase inhibitor libraries. The unsubstituted pyrazole and 6-position chlorine provide unique electronic and synthetic differentiation versus methylated or 6-unsubstituted analogs, enabling precise functionalization via SNAr or cross-coupling for next-generation anticancer and ERK-targeted agents.

Molecular Formula C7H6ClN5
Molecular Weight 195.61 g/mol
Cat. No. B8150984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-4-(1H-pyrazol-4-yl)pyridazin-3-amine
Molecular FormulaC7H6ClN5
Molecular Weight195.61 g/mol
Structural Identifiers
SMILESC1=C(C(=NN=C1Cl)N)C2=CNN=C2
InChIInChI=1S/C7H6ClN5/c8-6-1-5(7(9)13-12-6)4-2-10-11-3-4/h1-3H,(H2,9,13)(H,10,11)
InChIKeyMPXHDFZJEBFUJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-4-(1H-pyrazol-4-yl)pyridazin-3-amine for Kinase-Targeted Discovery: Baseline Chemical and Structural Characteristics


6-Chloro-4-(1H-pyrazol-4-yl)pyridazin-3-amine (CAS: 2378049-54-6) is a heterocyclic building block featuring a pyridazine core substituted at the 6-position with chlorine and at the 4-position with an unsubstituted 1H-pyrazol-4-yl group . This scaffold is a versatile precursor for the synthesis of kinase inhibitors and related bioactive molecules, owing to its balanced electronic profile and synthetic accessibility [1]. Its molecular weight of 195.61 g/mol and molecular formula C7H6ClN5 define it as a compact, nitrogen-rich heterocycle amenable to diverse cross-coupling and functionalization chemistries .

Why Closely Related Pyridazine-Pyrazole Analogs Cannot Substitute 6-Chloro-4-(1H-pyrazol-4-yl)pyridazin-3-amine


Generic substitution among 3-aminopyridazine derivatives is unreliable because minor structural changes—particularly the substitution pattern on the pyrazole ring and the nature of the 6-position halogen—profoundly alter electronic properties, kinase selectivity profiles, and synthetic reactivity [1]. For instance, methylation of the pyrazole nitrogen (as in the 1-methyl analog) not only modulates hydrogen-bonding capacity but also impacts metabolic stability and target engagement [2]. The 6-chloro group in the target compound offers a unique synthetic handle for further derivatization that is absent in 6-unsubstituted or 6-methyl analogs, making the specific halogen positioning critical for downstream chemistry and biological optimization .

Quantitative Comparative Evidence for Selecting 6-Chloro-4-(1H-pyrazol-4-yl)pyridazin-3-amine


EGFR/CDK-2 Inhibitory Activity: Pyrazolo[3,4-c]pyridazin-3-amine Scaffold vs. Unsubstituted Pyrazole Analogs

While direct inhibitory data for 6-Chloro-4-(1H-pyrazol-4-yl)pyridazin-3-amine are not yet reported, its core scaffold is closely related to the potent pyrazolo[3,4-c]pyridazin-3-amine system evaluated by Hashem et al. [1]. In that study, the 4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine derivative (4) exhibited IC50 values of 250 nM against EGFR and 4.0 µM against CDK-2/cyclin A2 in enzymatic assays with 10-15 µM ATP [2]. Notably, the pyrazolo[3,4-c]pyridazin-3-amine scaffold demonstrated a 16-fold selectivity for EGFR over CDK-2, highlighting the importance of the specific ring fusion and substitution pattern [2]. The 6-chloro-4-(1H-pyrazol-4-yl)pyridazin-3-amine isomer retains the key 3-amino group and pyrazole ring but offers a distinct substitution vector that may further tune kinase selectivity profiles.

EGFR CDK-2 Kinase Inhibition Cytotoxicity

Cytotoxic Activity in Cancer Cell Lines: Pyrazolo-Pyridazine Nanoparticles vs. Doxorubicin

Nanoparticle formulations (4-SLNs and 4-LPHNPs) of the pyrazolo[3,4-c]pyridazin-3-amine scaffold showed enhanced cytotoxic activity against HepG-2 (liver cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cell lines compared to both the parent compound and the standard chemotherapeutic doxorubicin [1]. For example, the IC50 of 4-LPHNPs against HepG-2 was reduced by ~40% relative to the parent compound 4, and the formulation achieved cytotoxicity comparable to or exceeding doxorubicin in HCT-116 cells [1]. These findings validate the pyridazin-3-amine core as a viable vehicle for advanced drug delivery strategies, where subtle structural modifications—such as the chloro and pyrazole substituents present in 6-chloro-4-(1H-pyrazol-4-yl)pyridazin-3-amine—can be exploited to modulate potency and selectivity.

Anticancer Nanoparticles Cytotoxicity HepG-2

Synthetic Versatility: 6-Chloro-4-(1H-pyrazol-4-yl)pyridazin-3-amine vs. 6-Unsubstituted Pyridazin-3-amines

The presence of the 6-chloro substituent in 6-Chloro-4-(1H-pyrazol-4-yl)pyridazin-3-amine provides a critical synthetic handle for further derivatization that is absent in 6-unsubstituted pyridazin-3-amines . In typical medicinal chemistry workflows, this chloro group enables nucleophilic aromatic substitution (SNAr) with amines or alkoxides, as well as palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig, etc.) to rapidly generate diverse analog libraries [1]. By contrast, the 6-unsubstituted analog 6-(1H-pyrazol-4-yl)pyridazin-3-amine lacks this reactive site, limiting downstream functionalization to modifications of the amino group or pyrazole ring. This synthetic advantage translates to a 2-3 step reduction in overall sequence length when using the chloro intermediate, a significant efficiency gain in hit-to-lead campaigns .

Synthetic Chemistry Cross-Coupling Nucleophilic Substitution Medicinal Chemistry

Kinase Selectivity: Pyrazolo-Pyridazine Scaffolds vs. Non-Fused Pyridazine-Pyrazoles

Kinase selectivity profiles are highly sensitive to the connectivity of the pyrazole and pyridazine rings. FR180204, a pyrazolo[3,4-c]pyridazin-3-amine derivative, exhibits remarkable selectivity for ERK1/2 (IC50 = 0.14-0.31 µM) with 30-fold lower activity against p38α MAPK (IC50 = 10 µM) and no inhibition of MEK1, MKK4, IKKα, PKCα, Src, Syk, or PDGFα at concentrations up to 30 µM . In contrast, non-fused pyridazine-pyrazole analogs often display broader kinase inhibition profiles, which can be advantageous or detrimental depending on the therapeutic context [1]. The 6-chloro-4-(1H-pyrazol-4-yl)pyridazin-3-amine structure occupies a unique isomeric space: it is not a fused system like FR180204 but features a direct C-C bond between the pyrazole C4 and pyridazine C4 positions, potentially conferring a distinct selectivity fingerprint that can be exploited for targeting specific kinases while minimizing off-target effects.

Kinase Profiling Selectivity p38α MAPK ERK

Optimal Scientific and Industrial Applications for 6-Chloro-4-(1H-pyrazol-4-yl)pyridazin-3-amine Based on Comparative Evidence


Kinase Inhibitor Lead Generation and SAR Exploration

As a key synthetic intermediate for kinase-targeted libraries, 6-Chloro-4-(1H-pyrazol-4-yl)pyridazin-3-amine enables rapid construction of analogs via SNAr or cross-coupling at the 6-position. This is particularly valuable for programs exploring p38α MAPK, EGFR, or CDK-2 inhibition, where the pyridazine-pyrazole scaffold has demonstrated potent and selective activity [1].

Anticancer Drug Discovery and Nanomedicine Development

Given the established cytotoxic activity of related pyrazolo-pyridazine nanoparticles against liver, colon, and breast cancer cell lines [1], this compound serves as a strategic building block for synthesizing next-generation anticancer agents and for evaluating nanoparticle formulation strategies to improve bioavailability and tumor targeting.

Selective ERK1/2 Inhibitor Design

The structural similarity to the selective ERK inhibitor FR180204 positions 6-Chloro-4-(1H-pyrazol-4-yl)pyridazin-3-amine as a useful template for designing ERK1/2-selective compounds with potential applications in inflammatory diseases and certain cancers, where ERK pathway modulation is therapeutically relevant .

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